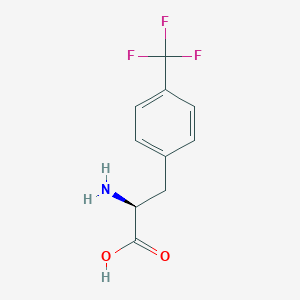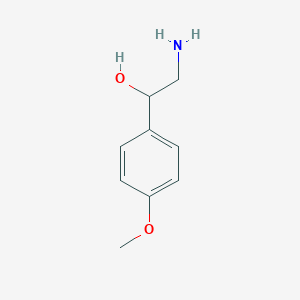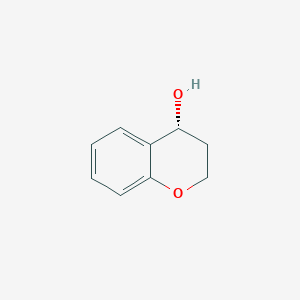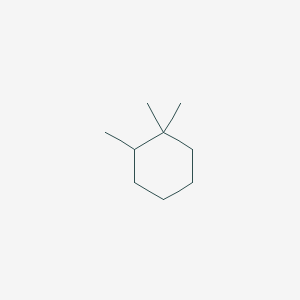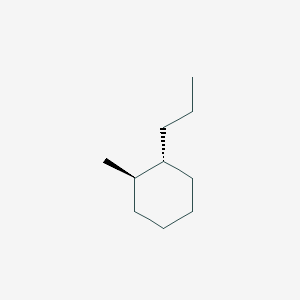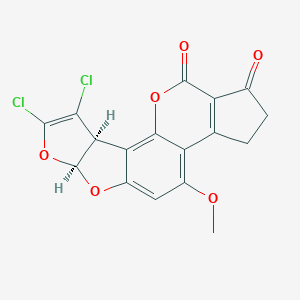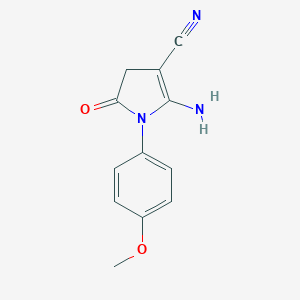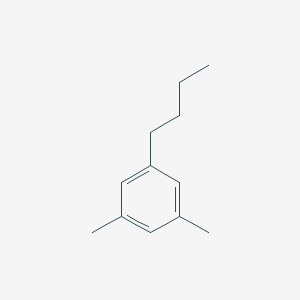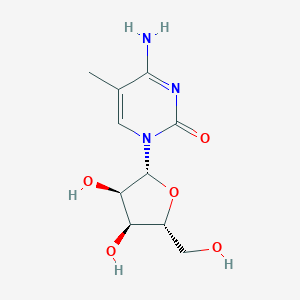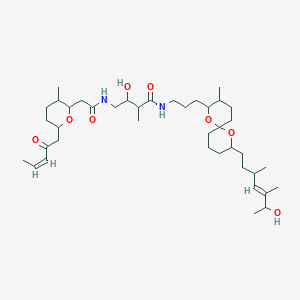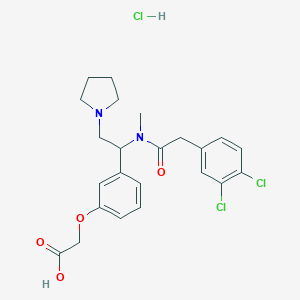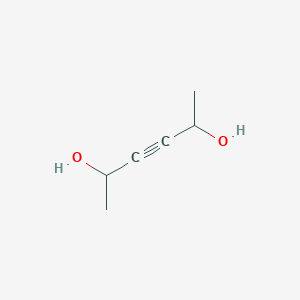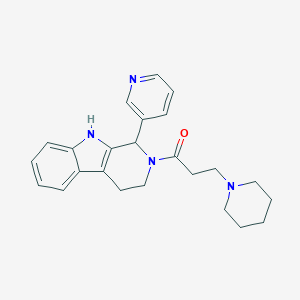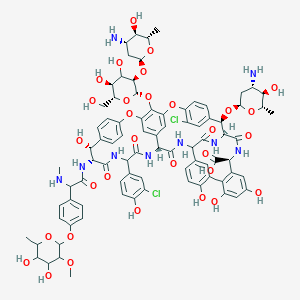
Helvecardin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helvecardin B is a natural product that belongs to the family of polyketides. It is a secondary metabolite that is synthesized by the bacterium Streptomyces hygroscopicus var. Geldanus. Helvecardin B has gained significant attention in the scientific community due to its potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Helvecardin B has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-tumor effects against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Helvecardin B has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Helvecardin B has antimicrobial effects against a variety of bacteria, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Helvecardin B is not fully understood. However, it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of DNA topoisomerase II, Helvecardin B can induce DNA damage and cell cycle arrest, leading to cell death.
Biochemische Und Physiologische Effekte
Helvecardin B has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, Helvecardin B has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Helvecardin B has also been shown to have antimicrobial effects against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
Helvecardin B has several advantages for lab experiments. It is a potent and selective inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in cell division and DNA replication. Additionally, Helvecardin B has potent anti-tumor effects, making it a valuable tool for studying cancer biology. However, the synthesis of Helvecardin B is a complex and time-consuming process, making it difficult to obtain large quantities of the compound for lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on Helvecardin B. One area of research could focus on the development of new synthetic methods for producing Helvecardin B, making it more accessible for lab experiments. Another area of research could focus on the development of new therapeutic applications for Helvecardin B, particularly in the treatment of inflammatory diseases and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of Helvecardin B, leading to the development of more potent and selective inhibitors of DNA topoisomerase II.
In conclusion, Helvecardin B is a natural product with potent biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. Its mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA damage and cell death. Helvecardin B has several advantages for lab experiments, but its synthesis is a complex and time-consuming process. Future research could focus on the development of new synthetic methods and therapeutic applications for Helvecardin B.
Synthesemethoden
Helvecardin B is synthesized by the bacterium Streptomyces hygroscopicus var. Geldanus through a polyketide synthase (PKS) pathway. The PKS pathway involves a series of enzymatic reactions that lead to the formation of a polyketide chain. The chain is then modified by a series of tailoring enzymes, resulting in the final product, Helvecardin B. The synthesis of Helvecardin B is a complex process that requires specialized equipment and expertise.
Eigenschaften
CAS-Nummer |
119979-34-9 |
|---|---|
Produktname |
Helvecardin B |
Molekularformel |
C84H93Cl2N9O31 |
Molekulargewicht |
1795.6 g/mol |
IUPAC-Name |
(1S,2R,18R,19R,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-(3-chloro-4-hydroxyphenyl)-19-[[2-[4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxyphenyl]-2-(methylamino)acetyl]amino]-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C84H93Cl2N9O31/c1-30-65(101)46(87)27-55(117-30)124-72-37-12-19-51(45(86)22-37)122-53-24-38-23-52(73(53)126-84-75(71(107)69(105)54(29-96)123-84)125-56-28-47(88)66(102)31(2)118-56)120-40-15-8-34(9-16-40)68(104)63(94-76(108)58(89-4)33-6-13-41(14-7-33)121-83-74(116-5)70(106)67(103)32(3)119-83)80(112)91-60(36-11-18-49(99)44(85)21-36)77(109)92-61(38)79(111)90-59-35-10-17-48(98)42(20-35)57-43(25-39(97)26-50(57)100)62(82(114)115)93-81(113)64(72)95-78(59)110/h6-26,30-32,46-47,54-56,58-72,74-75,83-84,89,96-107H,27-29,87-88H2,1-5H3,(H,90,111)(H,91,112)(H,92,109)(H,93,113)(H,94,108)(H,95,110)(H,114,115)/t30-,31-,32?,46-,47-,54+,55-,56-,58?,59+,60?,61+,62-,63+,64-,65-,66-,67?,68+,69+,70?,71?,72+,74?,75+,83?,84-/m0/s1 |
InChI-Schlüssel |
MVUXVKWQCKGLNW-IQJYUAOFSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@@H]([C@H](C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)C(NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)N)Cl)N)O |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)OC)NC)C1=CC(=C(C=C1)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Synonyme |
helvecardin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



